Phenyl(triphenylgermyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(triphenylgermyl)methanone is an organogermanium compound characterized by the presence of a phenyl group attached to a triphenylgermyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(triphenylgermyl)methanone can be synthesized through a Grignard reaction involving phenylmagnesium bromide and triphenylgermyl chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:
- Preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium in anhydrous ether.
- Addition of triphenylgermyl chloride to the phenylmagnesium bromide solution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents.
Chemical Reactions Analysis
Types of Reactions
Phenyl(triphenylgermyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming phenyl(triphenylgermyl)methanol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Germanium dioxide and other oxidized products.
Reduction: Phenyl(triphenylgermyl)methanol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Phenyl(triphenylgermyl)methanone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of phenyl(triphenylgermyl)methanone involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to form stable complexes with other molecules, influencing their reactivity and stability. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions.
Comparison with Similar Compounds
Similar Compounds
- Phenyl(trimethylgermyl)methanone
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- Furan-2-yl(phenyl)methanone
Uniqueness
Phenyl(triphenylgermyl)methanone is unique due to the presence of the triphenylgermyl group, which imparts distinct chemical properties compared to other similar compounds
Properties
CAS No. |
4639-86-5 |
---|---|
Molecular Formula |
C25H20GeO |
Molecular Weight |
409.1 g/mol |
IUPAC Name |
phenyl(triphenylgermyl)methanone |
InChI |
InChI=1S/C25H20GeO/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
DHELAFHAVWUFMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.